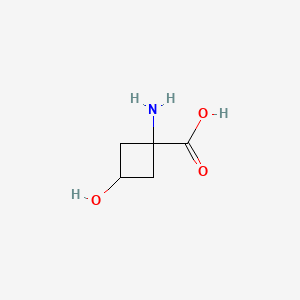

1-Amino-3-hydroxycyclobutane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Amino-3-hydroxycyclobutane-1-carboxylic acid is an organic compound with the molecular formula C5H9NO3 It is a cyclobutane derivative featuring an amino group, a hydroxyl group, and a carboxylic acid group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid can be achieved through several methodsThe reaction conditions typically involve the use of strong bases and nucleophiles to facilitate the cyclization and subsequent functionalization steps .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 1-Amino-3-hydroxycyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Reagents such as acyl chlorides or anhydrides are used in the presence of a base to facilitate substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as amides, esters, and alcohols, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Positron Emission Tomography (PET)

The primary application of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid is in the development of radiopharmaceuticals for PET imaging. The compound serves as a precursor for radiolabeled amino acids, which are utilized to visualize tumors and assess their metabolic activity.

Key Studies:

- A study involving anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid (commonly known as anti-[18F]FACBC) demonstrated high sensitivity (89%) and specificity (67%) in detecting recurrent prostate carcinoma. The accuracy of this imaging agent was reported at 83% across a cohort of patients, highlighting its effectiveness in clinical settings .

Detection of Tumors

The compound has been investigated for its ability to target L-type amino acid transporters, which are overexpressed in many tumors. This characteristic allows for enhanced imaging contrast between cancerous tissues and normal tissues.

Case Study:

A clinical trial involving 82 human subjects showed intense uptake of 11C-ACBC in various tumors, including brain and bronchogenic cancers, while demonstrating lower uptake in benign conditions .

Radiopharmaceutical Development

The synthesis of derivatives such as [18F]-l-amino-3-fluorocyclobutanecarboxylic acid involves complex chemical processes that enhance the compound's utility in imaging applications. These processes include the introduction of protective groups and subsequent deprotection steps to yield the final radiopharmaceutical .

Table 1: Synthesis Overview of Radiopharmaceuticals

| Step | Description |

|---|---|

| 1 | Synthesis of protected amino acid derivatives |

| 2 | Radiolabeling with fluorine-18 |

| 3 | Deprotection to yield active imaging agents |

Antitumor Properties

Research indicates that this compound exhibits low toxicity and may inhibit tumor growth through mechanisms involving NMDA receptor antagonism . This property positions it as a candidate for therapeutic applications alongside diagnostic uses.

Case Study:

In vitro studies have shown that cyclobutane derivatives enter gliosarcoma cells via L-type transport mechanisms, suggesting potential roles in both diagnosis and treatment .

Mecanismo De Acción

The mechanism of action of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparación Con Compuestos Similares

- 1-Amino-3-hydroxycyclopentane-1-carboxylic acid

- 1-Amino-3-hydroxycyclohexane-1-carboxylic acid

- 1-Amino-3-hydroxycycloheptane-1-carboxylic acid

Comparison: 1-Amino-3-hydroxycyclobutane-1-carboxylic acid is unique due to its four-membered cyclobutane ring, which imparts distinct steric and electronic properties compared to its five-, six-, and seven-membered counterparts. These differences can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for specific research applications .

Actividad Biológica

1-Amino-3-hydroxycyclobutane-1-carboxylic acid (often referred to as 1-AHCA) is a cyclic amino acid that has garnered attention for its potential biological activities, particularly in pharmacology and metabolic pathways. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

1-AHCA is characterized by its unique cyclobutane ring structure, which contributes to its reactivity and biological interactions. The compound has the following structural formula:

- Molecular Formula : C5H9NO3

- Molecular Weight : Approximately 145.16 g/mol

The presence of an amino group, a hydroxyl group, and a carboxylic acid group allows 1-AHCA to participate in various biochemical reactions, influencing its biological activity.

Interaction with Biological Targets

1-AHCA can interact with various biological molecules, including enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds, which may enhance binding affinity and specificity towards these targets. This interaction is crucial for its role in metabolic pathways and as a potential therapeutic agent.

Modulation of Metabolic Pathways

Due to its structural similarity to other amino acids, 1-AHCA may influence metabolic pathways. It has been suggested that it could serve as a precursor for the synthesis of bioactive metabolites, impacting physiological processes such as protein synthesis and neurotransmitter production.

Applications in Research

1-AHCA has diverse applications in scientific research:

- Pharmacology : Its potential as a therapeutic agent is being explored, especially in cancer treatment. For instance, analogs of 1-AHCA have been used in positron emission tomography (PET) imaging for prostate cancer detection, demonstrating the compound's relevance in oncology .

- Biochemistry : The compound serves as a probe to study enzyme mechanisms and protein-ligand interactions, aiding in the understanding of complex biochemical pathways.

Prostate Cancer Imaging

One notable study investigated the use of a radiolabeled analog of 1-AHCA (anti-3-[^18F]FACBC) in patients with prostate carcinoma. The study aimed to correlate the uptake of the radiotracer with histological findings post-surgery. The results indicated that higher uptake correlated with aggressive tumor characteristics, such as higher Gleason scores. Specifically, the sensitivity and specificity of the imaging were reported at 81.3% and 50%, respectively .

| Parameter | Value |

|---|---|

| Sensitivity | 81.3% |

| Specificity | 50.0% |

| Positive Predictive Value | 76.5% |

| Negative Predictive Value | 57.1% |

This study highlights the potential of 1-AHCA derivatives as effective imaging agents in cancer diagnostics.

Neuroprotective Effects

Research has also suggested that compounds structurally related to 1-AHCA may exhibit neuroprotective properties. For example, studies on similar cyclic amino acids have indicated their potential role in protecting neuronal cells from oxidative stress. While direct evidence for 1-AHCA's neuroprotective effects is limited, its structural analogs provide a promising avenue for further investigation.

Propiedades

IUPAC Name |

1-amino-3-hydroxycyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c6-5(4(8)9)1-3(7)2-5/h3,7H,1-2,6H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEQBVNDAVKXWBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C(=O)O)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.